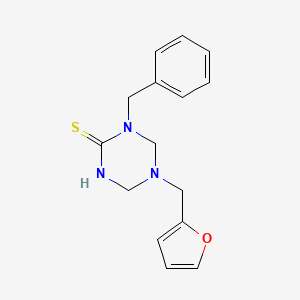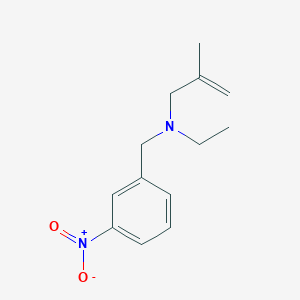![molecular formula C20H31N5O2 B5633095 1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5633095.png)
1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide" is a structurally complex molecule, likely targeted for its potential in pharmaceutical applications, given the presence of piperidine and triazole rings, which are common in bioactive compounds.
Synthesis Analysis
The synthesis of complex molecules containing piperidine and triazole units often involves multi-step reactions, including cyclization, condensation, and amide formation processes. For example, Feskov et al. (2019) demonstrated the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, including piperidine derivatives, highlighting a key synthetic sequence involving cyclization and demonstrating the structural flexibility of such compounds (Feskov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds with piperidine and triazole rings can be characterized by X-ray diffraction studies, revealing conformational details crucial for understanding their biological interactions. The work by Thimmegowda et al. (2009) on related heterocyclic compounds underlines the importance of structural characterization for bioactive molecules (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Piperidine and triazole-containing compounds participate in various chemical reactions, including aminomethylation and condensation reactions, offering pathways to diversify molecular structures. Dotsenko et al. (2012) explored the Mannich reaction to synthesize N,S-containing heterocycles, illustrating the chemical versatility of these frameworks (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting points, and crystal structures, are determined by their molecular geometry and substituents. Studies like those conducted by Weatherhead-Kloster et al. (2005) on piperazine derivatives provide insights into the hydrogen-bond association and polymorphism, which are essential for understanding the physical characteristics of related compounds (Weatherhead-Kloster et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[1-(4-cyclopentyl-1,2,4-triazol-3-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-14(18-23-21-13-25(18)17-7-2-3-8-17)22-19(26)15-9-11-24(12-10-15)20(27)16-5-4-6-16/h13-17H,2-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGSUMPVXPRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C2CCCC2)NC(=O)C3CCN(CC3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)

![1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole](/img/structure/B5633025.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide dihydrochloride](/img/structure/B5633042.png)
![methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B5633054.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5633055.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5633060.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5633075.png)
![2-(3-methoxypropyl)-8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633081.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)
![N-{4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}acetamide](/img/structure/B5633103.png)

![2-ethoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5633112.png)